

A Comparative Safety Analysis of TIC10 and Other Experimental Cancer Therapeutics

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Compound of Interest

Compound Name: **TIC10**

Cat. No.: **B560159**

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An in-depth guide for researchers and drug development professionals on the safety profiles of **TIC10** (ONC201/dordaviprone), Regorafenib, and Everolimus, with supporting preclinical and clinical data.

This guide provides a comprehensive comparison of the safety profiles of the experimental anti-cancer agent **TIC10** with two other targeted therapies, Regorafenib and Everolimus, all of which have been investigated for the treatment of gliomas and other solid tumors. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds based on available safety data.

Executive Summary

TIC10 (also known as ONC201 or dordaviprone) is an orally active, first-in-class small molecule that induces the expression of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) and its death receptor DR5 in tumor cells. This mechanism of action is distinct from many other targeted therapies and contributes to its generally favorable safety profile observed in clinical trials. Comparatively, Regorafenib, a multi-kinase inhibitor, and Everolimus, an mTOR inhibitor, have demonstrated efficacy in various cancers but are associated with more pronounced and a wider range of adverse events. This guide will delve into the quantitative safety data, the underlying signaling pathways, and the methodologies of key safety assessment studies for each of these drugs.

Quantitative Safety Data

The following table summarizes the treatment-related adverse events (TRAEs) observed in clinical trials for **TIC10**, Regorafenib, and Everolimus in patients with glioma. The data is compiled from multiple clinical trial publications and presented as the percentage of patients experiencing the adverse event.

Adverse Event (AE)	TIC10 (ONC201/dordaviprone)	Regorafenib	Everolimus
Any Grade TRAEs	High, but mostly Grade 1-2	~90%	High
Grade ≥ 3 TRAEs	4.5% - 20%	18% - 56%	High
Most Common AEs (Any Grade)	Fatigue, Nausea, Vomiting	Hand-foot skin reaction, Diarrhea, Hypertension, Fatigue	Stomatitis, Rash, Fatigue, Diarrhea
Grade 3/4 Fatigue	~10%	Common	Common
Grade 3/4 Hand-Foot Skin Reaction	Not Reported	Frequent	Not a typical AE
Grade 3/4 Stomatitis	Not Reported	Infrequent	Frequent
Grade 3/4 Hematological Toxicities	Infrequent (e.g., decreased lymphocyte count)	Less common than with chemotherapy	Lymphopenia, Anemia
Grade 3/4 Metabolic Abnormalities	Infrequent	Infrequent	Hyperglycemia, Hypertriglyceridemia
Treatment-Related Deaths	None Reported	None Reported in cited glioma studies	Reported in combination studies

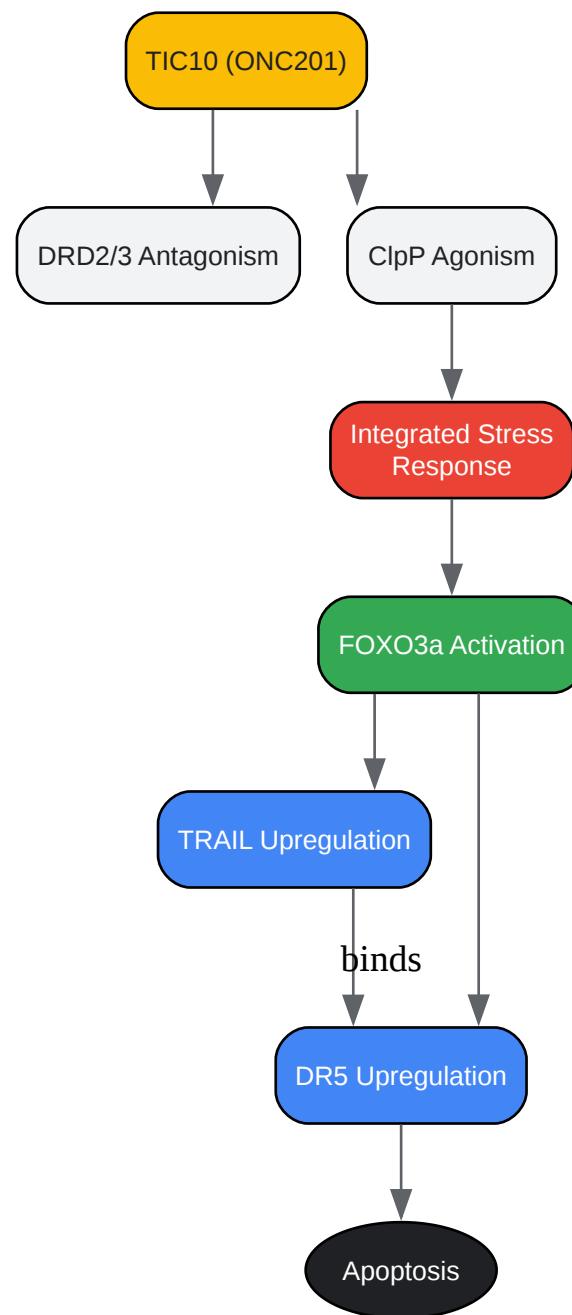
Note: The frequency of adverse events can vary depending on the specific clinical trial, patient population, and whether the drug is used as a monotherapy or in combination with other agents.

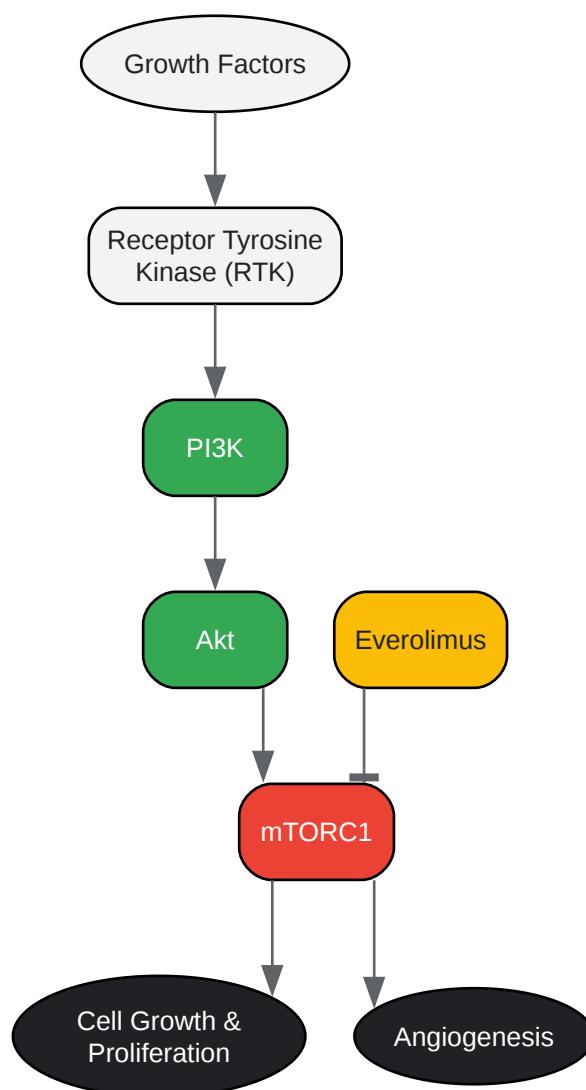
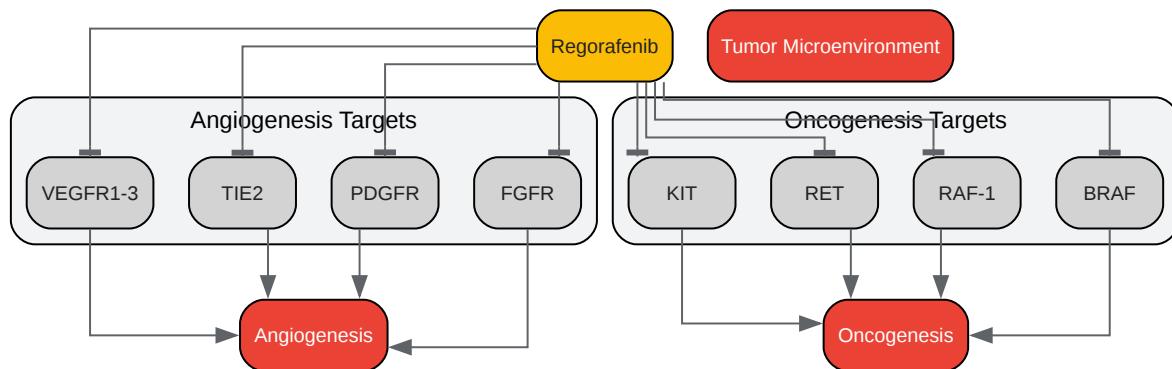
Signaling Pathways and Mechanisms of Action

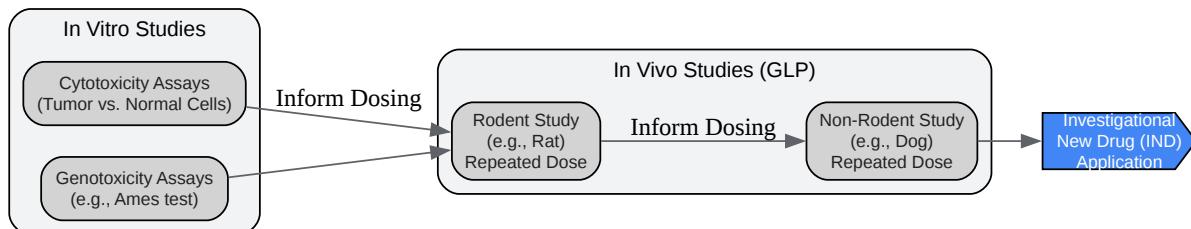
The distinct safety profiles of these three drugs can be attributed to their different mechanisms of action and the signaling pathways they modulate.

TIC10 (ONC201/dordaviprone)

TIC10's primary mechanism involves the activation of the integrated stress response and subsequent upregulation of the TRAIL pathway, leading to apoptosis in cancer cells.[\[1\]](#) It is a selective antagonist of the Dopamine Receptor D2/3 (DRD2/3) and an agonist of the caseinolytic protease P (ClpP). This targeted action on pathways often dysregulated in cancer, while having minimal effect on normal cells, is thought to contribute to its favorable therapeutic window.[\[2\]](#)





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